molecular formula C7H4Na2O6S B1143499 Sodium sulfosalicylate CAS No. 1300-64-1

Sodium sulfosalicylate

Cat. No. B1143499
CAS RN: 1300-64-1
M. Wt: 262.1476
InChI Key:
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Description

Sodium sulfosalicylate (Na2S2O4) is a white, crystalline, water-soluble compound used in a variety of laboratory experiments and applications. It is a common reagent used in organic chemistry, biochemistry, and analytical chemistry. This compound is also used as a preservative and anti-foaming agent in food and beverages. In addition, it is used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Enhancing Sulfidation in Mineral Processing

Sodium sulfosalicylate has been identified as an effective agent in enhancing the sulfidation-flotation of minerals like smithsonite and hemimorphite. Studies have shown that this compound can significantly improve the flotation recovery of these minerals, facilitating their processing. This complexing agent plays a vital role in smithsonite sulfidation, thus improving flotation performance (Wu et al., 2017); (Zuo et al., 2020).

Crystal and Molecular Structure Analysis

Sodium 5-sulfosalicylate dihydrate has been extensively studied for its crystal and molecular structure. Such analyses provide valuable insights into the compound's properties and potential applications in various fields, including materials science and chemistry (Marzotto et al., 2001); (Madej et al., 2007).

Applications in Leather Tanning

This compound has been explored as an auxiliary agent in chrome tanning processes. Research indicates that its addition improves tanning properties, suggesting its potential utility in the leather industry (Zhang Hui, 2012).

Chemical Synthesis

This compound is involved in various chemical syntheses, such as the copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates. This demonstrates its utility in the synthesis of biologically active natural products and therapeutic agents (Jiang et al., 2014).

Battery Research

This compound has found applications in battery research, particularly in the study of sodium and sodium-ion batteries. Its properties are pertinent to the development and improvement of energy storage technologies (Delmas, 2018).

Fluorescence Quenching Studies

The compound has been studied in fluorescence quenching investigations, particularly in the context of its complexation with copper(II) ions. These studies contribute to a deeper understanding of the interactions between various compounds at the molecular level (Lavrik & Mulloev, 2010).

Synthesis of Organosulfur Compounds

This compound is instrumental in the preparation of various organosulfur compounds, demonstrating its versatility in synthetic chemistry. This includes its role in S–S, N–S, and C–S bond-forming reactions (Reddy & Kumari, 2021).

Optical Properties and Non-Linear-Optical Studies

Research on the optical properties of organic 5-sulfosalicylates indicates potential applications in materials with tunable optical and non-linear-optical (NLO) properties. This research is crucial for the development of new optical materials (Ivanova & Spiteller, 2011).

Difunctionalization in Chemical Synthesis

This compound plays a role in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines. Such chemical processes are essential for accessing a variety of sulfones and sulfides in synthesis (Guo et al., 2018).

Environmental Applications

Its use in environmental applications, such as a draw solute in forward osmosis for desert restoration, highlights its utility in addressing ecological challenges (Duan et al., 2014).

Energy Storage Research

This compound has been explored in the context of sodium sulfur batteries, demonstrating its relevance in the field of energy storage (Wen et al., 2008).

Safety and Hazards

Sodium sulfosalicylate may cause irritation, redness, pain, and tearing upon eye contact. Inhalation is not expected to require first aid, but if necessary, removal to fresh air is advised. Skin contact may cause irritation, redness, and pain. In case of ingestion, immediate dilution with water or milk is recommended .

Future Directions

One paper discusses the use of Sodium sulfosalicylate as a corrosion inhibitor in NaCl electrolyte to improve the discharge performance of Mg-air batteries . Another paper discusses its use in activating hemimorphite in a sulfidation-flotation process .

Biochemical Analysis

Biochemical Properties

Sodium sulfosalicylate plays a significant role in biochemical reactions, particularly in the activation and complexation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound enhances the sulfidation-flotation process by forming complexes with metal ions, such as zinc, which promotes the formation of zinc sulfide (ZnS) on mineral surfaces . This interaction is crucial in the flotation recovery of minerals like hemimorphite and smithsonite .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of corrosion inhibition, this compound forms a protective layer on metal surfaces, reducing hydrogen evolution and enhancing the performance of Mg-air batteries . This protective layer impacts cellular processes by altering the surface chemistry and reducing corrosion-related cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions and form stable complexes. In the sulfidation-flotation process, this compound chelates with zinc ions to form Zn(SSA)2+ complexes, which then react with sulfur ions to produce ZnS on mineral surfaces . This chelation and complexation process enhances the adsorption of collectors like dodecylamine, thereby improving the flotation recovery of minerals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can significantly enhance the flotation recovery of minerals over time, with the formation of thicker ZnS films on mineral surfaces . This temporal effect is crucial for optimizing the use of this compound in various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhanced mineral flotation and corrosion inhibition. At higher dosages, this compound may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion chelation and complexation. The compound interacts with enzymes and cofactors that facilitate the formation of stable metal complexes. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can form complexes with metal ions, which are then transported to specific cellular sites for further biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, this compound may localize to the cell membrane or cytoplasm, where it forms complexes with metal ions and participates in various biochemical processes .

properties

{ "Design of the Synthesis Pathway": "Sodium sulfosalicylate can be synthesized by reacting salicylic acid with sodium bisulfite in the presence of a catalyst.", "Starting Materials": [ "Salicylic acid", "Sodium bisulfite", "Catalyst (such as hydrochloric acid)" ], "Reaction": [ "Dissolve salicylic acid in water", "Add sodium bisulfite and catalyst to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry to obtain sodium sulfosalicylate" ] }

CAS RN

1300-64-1

Molecular Formula

C7H4Na2O6S

Molecular Weight

262.1476

Origin of Product

United States

Q & A

A: Sodium sulfosalicylate acts as an effective activator in the sulfidation flotation of minerals like smithsonite and hemimorphite. While the exact mechanism is still under investigation, research suggests it functions as a complexing agent. [, , ] This complexation likely enhances the minerals' surface properties, making them more receptive to subsequent sulfidation and flotation using collectors like dodecylamine or xanthates. [, ]

A: this compound enables a photometric titration method for quantifying beryllium in various materials. [] It reacts stoichiometrically with beryllium in a 2:1 ratio, forming a complex. [] This complexation reaction allows for the back-titration of excess this compound with a standard beryllium sulfate solution, using arsenazo as an indicator at a pH of 10.6. [] This method offers a sensitive and selective approach to determine beryllium concentrations.

A: Yes, research indicates that this compound can be used to disperse titanium dioxide (TiO2) nanoparticles. [] In a study focusing on developing transparent coatings for glass windows, this compound effectively dispersed TiO2 at concentrations of 10%, 20%, and 30%. [] This dispersion, achieved using a 0.3% this compound solution in dehydrated ethanol, resulted in a TiO2 particle size distribution of around 87 nm. [] This highlights its potential in material science for creating transparent coatings with desirable properties.

A: this compound (NaC7H5O6S⋅2H2O) [] possesses distinct structural features contributing to its reactivity. The presence of a sulfonic acid group and a carboxylic acid group within its structure makes it a strong chelating agent. [, ] This chelation ability allows it to form stable complexes with metal ions, as seen in its application in beryllium determination and mineral flotation. [, , ] Additionally, its aromatic ring and hydrophilic groups contribute to its ability to interact with and disperse nanoparticles like TiO2. []

A: While this compound is generally considered safe for its intended applications, handling any chemical substance requires caution. [] When used in processes like removing hardened frit seals from electronic parts, appropriate safety measures should be taken to minimize exposure and environmental contamination. [] Additionally, when used in combination with other active pharmaceutical ingredients, comprehensive safety and toxicological assessments are crucial to ensure its safe application. []

A: Various analytical techniques are employed to characterize and study this compound. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of specific functional groups, such as amide linkages in polysiloxane resins where this compound plays a role in the formulation. [] Additionally, high-performance ion chromatography coupled with indirect photometric detection is used to separate anions, with this compound serving as a component of the eluent. [] These methods provide valuable insights into the properties and behavior of this compound in different applications.

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